N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine
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Overview
Description
N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine is a compound that belongs to the class of diazines, specifically pyridazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine typically involves the reaction of a pyridazine derivative with a diazonium salt. One common method is the coupling of 6-aminopyridazine with a diazonium salt derived from aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, forming amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: N-oxides of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted pyridazines with various functional groups.
Scientific Research Applications
N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diazenyl group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two nitrogen atoms in a six-membered ring.
Pyrimidine: Similar to pyridazine but with nitrogen atoms at different positions.
Pyrazine: Another diazine with nitrogen atoms at different positions
Uniqueness
N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine is unique due to the presence of both the dimethylamino and phenyldiazenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
119023-95-9 |
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Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
N,N-dimethyl-6-phenyldiazenylpyridazin-3-amine |
InChI |
InChI=1S/C12H13N5/c1-17(2)12-9-8-11(15-16-12)14-13-10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
DSMIIRYZFSIMSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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